2,2,5,5-Tetramethyloxolan-3-ol

描述

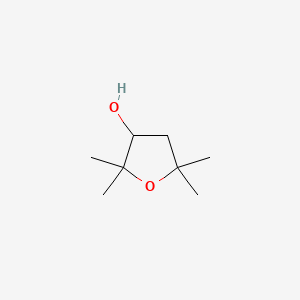

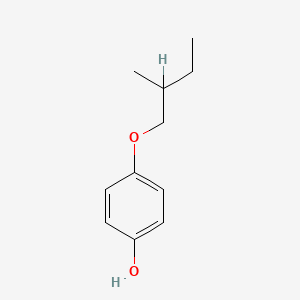

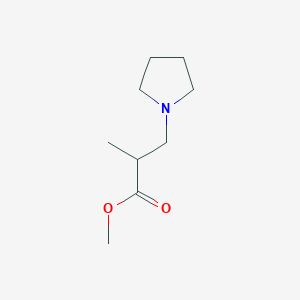

“2,2,5,5-Tetramethyloxolan-3-ol” is a chemical compound with the CAS Number: 29839-74-5 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 2,2,5,5-tetramethyltetrahydro-3-furanol . It is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The molecular formula of “2,2,5,5-Tetramethyloxolan-3-ol” is C8H16O2 . The InChI code for this compound is 1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 . The Canonical SMILES representation is CC1(CC(C(O1)©C)O)C .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,5,5-Tetramethyloxolan-3-ol” include a molecular weight of 144.21 g/mol . It has a topological polar surface area of 29.5 Ų . The compound has a complexity of 138 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound does not have any rotatable bonds .

科学研究应用

Green Solvent Replacement

- Scientific Field : Green Chemistry

- Application Summary : TMO has been identified as a safer solvent to replace toluene, THF, and hydrocarbons in several applications . It is considered a greener and cleaner alternative .

- Methods of Application : Bio-based routes to TMO are presented and assessed for greenness, assisted by the CHEM21 Metrics Toolkit and BioLogicTool plots . The synthesis involves using glucose as a common starting point, two chemocatalytic routes and two biochemical routes to TMO were identified .

- Results : Bio-based TMO was synthesized via one of these routes; from methyl levulinate supplied by Avantium, a by-product of the sugar dehydration step during the production of 2,5-furandicarboxylic acid .

Solvation Power Comparison

- Scientific Field : Physical Chemistry

- Application Summary : TMO has been compared with toluene in terms of solvation power . This comparison is crucial for establishing this molecule’s potential to replace traditional non-polar organic solvents in the cleaner production of chemicals and materials .

- Methods of Application : The comparison was achieved through a direct and extensive determination of partition coefficients between each of the two solvents and water .

- Results : A significant difference between TMO and toluene was observed for hydrogen-bond donating solutes . This opens up new possibilities for applications of this sustainable solvent in liquid-liquid extraction, particularly in the isolation of natural products .

Buchwald-Hartwig Aminations

- Scientific Field : Organic Chemistry

- Application Summary : TMO has been applied in Buchwald-Hartwig aminations and lithiation-trapping reactions of N- and O-heterocycles .

- Methods of Application : The application involves a comparative reaction performance study between TMO and toluene in the synthesis of N-arylamines .

- Results : The results of this study are not specified in the source .

Atmospheric Chemistry

- Scientific Field : Atmospheric Chemistry

- Application Summary : The atmospheric chemistry of TMO, a promising “green” solvent replacement for toluene, was investigated in laboratory-based experiments and computational calculations .

- Methods of Application : The investigation involved laboratory-based experiments and computational calculations .

- Results : The results of this study are not specified in the source .

Solvent for Pressure-Sensitive Adhesive (PSA) Production

- Scientific Field : Industrial Chemistry

- Application Summary : TMO has been used as a solvent in the production of pressure-sensitive adhesives (PSAs) .

- Methods of Application : The application involves the use of TMO as a solvent in the production process of PSAs .

- Results : The results of this study are not specified in the source .

Catalyst-Free Amidation Reaction

- Scientific Field : Organic Chemistry

- Application Summary : TMO has been applied in catalyst-free amidation reactions .

- Methods of Application : The application involves a comparative reaction performance study between TMO and toluene in the synthesis of N-arylamines .

- Results : The results of this study are not specified in the source .

Catalyst-Free Amidation Reaction

- Scientific Field : Organic Chemistry

- Application Summary : TMO has been applied in catalyst-free amidation reactions .

- Methods of Application : The application involves a comparative reaction performance study between TMO and toluene in the synthesis of N-arylamines .

- Results : The results of this study are not specified in the source .

Pressure-Sensitive Adhesive (PSA) Production

- Scientific Field : Industrial Chemistry

- Application Summary : TMO has been used as a solvent in the production of pressure-sensitive adhesives (PSAs) .

- Methods of Application : The application involves the use of TMO as a solvent in the production process of PSAs .

- Results : The results of this study are not specified in the source .

Solvent Substitution

- Scientific Field : Green Chemistry

- Application Summary : TMO has recently been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications .

- Methods of Application : Several bio-based routes to TMO are presented and assessed for greenness, assisted by the CHEM21 Metrics Toolkit and BioLogicTool plots .

- Results : Bio-based TMO was synthesized via one of these routes; from methyl levulinate supplied by Avantium, a by-product of the sugar dehydration step during the production of 2,5-furandicarboxylic acid .

安全和危害

The safety information for “2,2,5,5-Tetramethyloxolan-3-ol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

未来方向

“2,2,5,5-Tetramethyloxolan-3-ol” (TMO) has recently been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications . Several bio-based routes to TMO are presented and assessed for greenness . This study represents the first demonstration of a bio-based synthesis of TMO and confirmation of bio-content by accepted standards .

属性

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSJXWYSYWFBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5,5-Tetramethyloxolan-3-ol | |

CAS RN |

29839-74-5 | |

| Record name | 3-Furanol, tetrahydro-2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029839745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-tetramethyloxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)

![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)